molecular formula C19H26N2O5 B2499284 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 900006-69-1

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2499284
CAS No.: 900006-69-1
M. Wt: 362.426
InChI Key: NAZFSPCDTMNQAP-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then converted to the corresponding amine. This intermediate is then reacted with 2-methoxybenzylamine and oxalyl chloride to form the final oxalamide product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-24-16-8-4-3-7-14(16)11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-5-2-6-10-19/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFSPCDTMNQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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